3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1,2-oxazol-3-yl)propanamide
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Overview
Description
3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(3-ISOXAZOLYL)PROPANAMIDE is a synthetic organic compound that features both pyrazole and isoxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(3-ISOXAZOLYL)PROPANAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Formation of the Isoxazole Ring: The isoxazole ring is usually formed by the cyclization of an α,β-unsaturated carbonyl compound with hydroxylamine.
Coupling of the Rings: The final step involves coupling the pyrazole and isoxazole rings through a suitable linker, such as a propanamide group, using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(3-ISOXAZOLYL)PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole or isoxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(3-ISOXAZOLYL)PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.
Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(3-ISOXAZOLYL)PROPANAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(3-ISOXAZOLYL)METHANAMINE
- 3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(3-ISOXAZOLYL)ETHANAMIDE
Uniqueness
3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(3-ISOXAZOLYL)PROPANAMIDE is unique due to its specific combination of pyrazole and isoxazole rings linked by a propanamide group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H14N4O2 |
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Molecular Weight |
234.25 g/mol |
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-N-(1,2-oxazol-3-yl)propanamide |
InChI |
InChI=1S/C11H14N4O2/c1-8-7-9(2)15(13-8)5-3-11(16)12-10-4-6-17-14-10/h4,6-7H,3,5H2,1-2H3,(H,12,14,16) |
InChI Key |
XVJHHTVOXFNDKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)NC2=NOC=C2)C |
Origin of Product |
United States |
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